molecular formula C18H34Cl2N2O B12663264 4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride CAS No. 85409-46-7

4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride

Katalognummer: B12663264
CAS-Nummer: 85409-46-7
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: XXWWSGJRWGPPNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C18H32N2O.2ClH and a molecular weight of 365.4 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride typically involves the reaction of 4-(Dodecyloxy)benzene-1,3-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds such as:

    4-(Dodecyloxy)-1,3-benzenediamine: Similar structure but without the dihydrochloride salt form.

    4-(Dodecyloxy)benzene-1,3-diamine: The base form of the compound without the hydrochloride addition.

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and stability due to the dihydrochloride form.

Eigenschaften

CAS-Nummer

85409-46-7

Molekularformel

C18H34Cl2N2O

Molekulargewicht

365.4 g/mol

IUPAC-Name

4-dodecoxybenzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C18H32N2O.2ClH/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-13-12-16(19)15-17(18)20;;/h12-13,15H,2-11,14,19-20H2,1H3;2*1H

InChI-Schlüssel

XXWWSGJRWGPPNG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.